molecular formula C9H6Cl2N2O B1349228 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 24068-15-3

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1349228
CAS No.: 24068-15-3
M. Wt: 229.06 g/mol
InChI Key: AJKIAERFLWQLAM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and various functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the chloromethyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and specificity in various applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIAERFLWQLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361480
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-15-3
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-chlorobenzohydrazide 5 (1 g, 5.86 mmol) and K2CO3 (0.97 g, 7.03 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.68 g, 6.08 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (1.2 g, 82%) which was used for the next step without further purification. A mixture of 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (0.6 g, 2.43 mmol) and phosphorous oxychloride (0.37 g, 2.43 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 7 (0.45 g). Yield: 82%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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